molecular formula C6H10Br2N2 B3021612 1-(2-bromoethyl)-2-methyl-1H-imidazole CAS No. 82566-60-7

1-(2-bromoethyl)-2-methyl-1H-imidazole

Cat. No.: B3021612
CAS No.: 82566-60-7
M. Wt: 269.97
InChI Key: IFEOSQZAGJFBDF-UHFFFAOYSA-N
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Description

1-(2-Bromoethyl)-2-methyl-1H-imidazole is a chemical compound belonging to the imidazole family, characterized by a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-bromoethyl)-2-methyl-1H-imidazole typically involves the alkylation of 2-methylimidazole with 2-bromoethanol or 2-bromoethylamine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromoethyl)-2-methyl-1H-imidazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives with different functional groups.

    Reduction: Reduction reactions can modify the imidazole ring or the bromoethyl side chain.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Major Products Formed: The major products formed from these reactions include various substituted imidazoles, which can be further functionalized for specific applications.

Scientific Research Applications

1-(2-Bromoethyl)-2-methyl-1H-imidazole has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and as a precursor for bioactive molecules.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-bromoethyl)-2-methyl-1H-imidazole involves its interaction with biological targets through its bromoethyl group, which can form covalent bonds with nucleophilic sites in proteins or DNA. This interaction can inhibit enzyme activity or disrupt cellular processes, leading to its potential therapeutic effects.

Comparison with Similar Compounds

  • 1-(2-Chloroethyl)-2-methyl-1H-imidazole
  • 1-(2-Iodoethyl)-2-methyl-1H-imidazole
  • 1-(2-Bromoethyl)-1H-imidazole

Comparison: 1-(2-Bromoethyl)-2-methyl-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity compared to its analogs. The presence of the bromoethyl group allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry.

Properties

IUPAC Name

1-(2-bromoethyl)-2-methylimidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrN2/c1-6-8-3-5-9(6)4-2-7/h3,5H,2,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFTYLSWVLWWBMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

581103-38-0
Record name 1-(2-bromoethyl)-2-methyl-1H-imidazole hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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